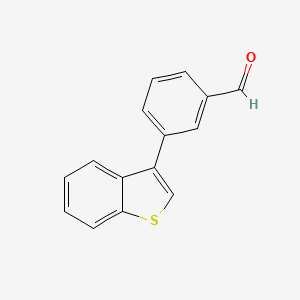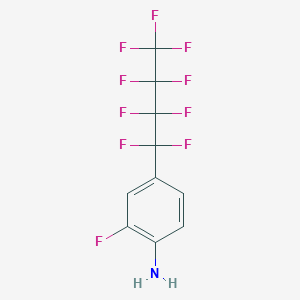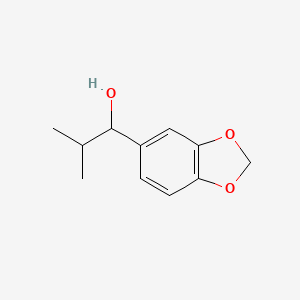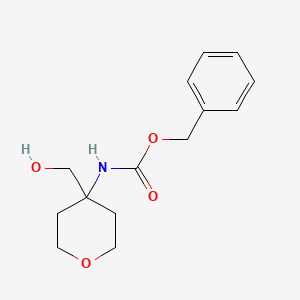
Benzyl(4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)carbamate is a chemical compound with the molecular formula C14H19NO4 and a molecular weight of 265.30 g/mol . It is known for its unique structure, which includes a tetrahydropyran ring, a hydroxymethyl group, and a benzyl carbamate moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 4-(hydroxymethyl)tetrahydro-2H-pyran-4-ylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl(4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)tetrahydro-2H-pyran-4-yl)carbamate.
Reduction: Formation of 4-(hydroxymethyl)tetrahydro-2H-pyran-4-ylamine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl(4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzyl(4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxymethyl and carbamate groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Benzyl(4-(methoxymethyl)tetrahydro-2H-pyran-4-yl)carbamate
- Benzyl(4-(ethoxymethyl)tetrahydro-2H-pyran-4-yl)carbamate
- Benzyl(4-(propoxymethyl)tetrahydro-2H-pyran-4-yl)carbamate
Uniqueness
Benzyl(4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)carbamate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
benzyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate |
InChI |
InChI=1S/C14H19NO4/c16-11-14(6-8-18-9-7-14)15-13(17)19-10-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,15,17) |
InChI Key |
OAFIJNQSIIDRKB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CO)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


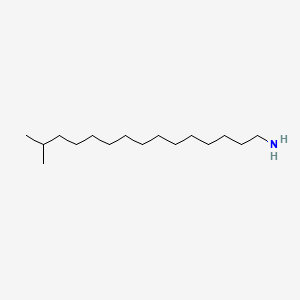
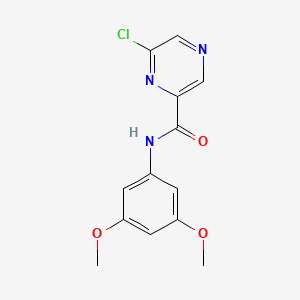
![Thieno[3,2-b]pyridine-2-sulfonyl chloride](/img/structure/B8665059.png)
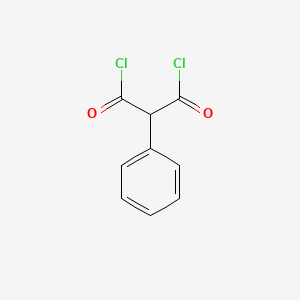
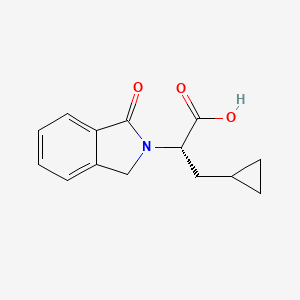
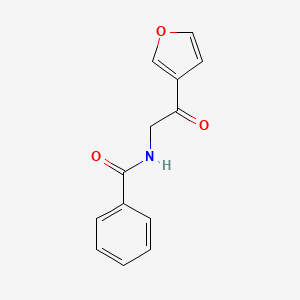
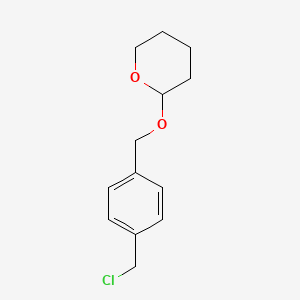
![1-[5-(3-amino-5-chlorophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B8665105.png)
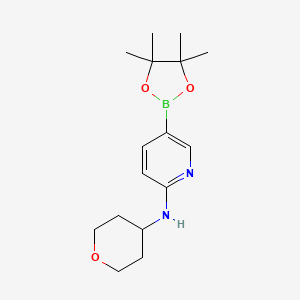
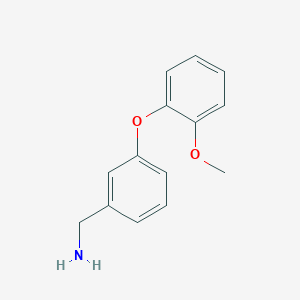
![Ethyl 6-chloro-3-methylimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B8665116.png)
